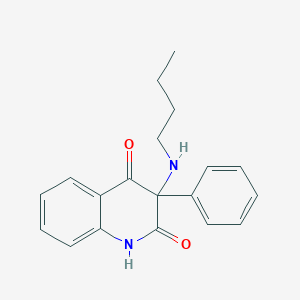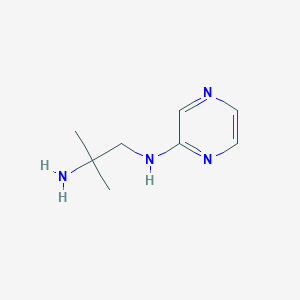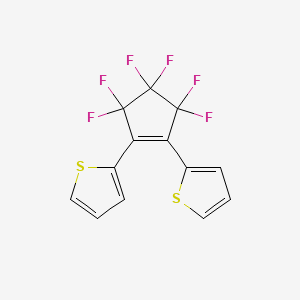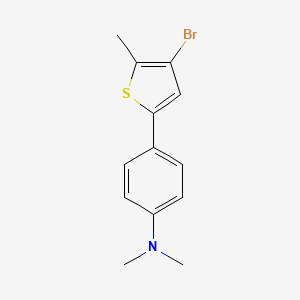
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- is a heterocyclic compound that belongs to the quinazoline-2,4-dione family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound includes a quinolinedione core with butylamino and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines and carbonyl compounds. The reaction conditions typically include heating with acid or base catalysts to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Análisis De Reacciones Químicas
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial gyrase and DNA topoisomerase IV, leading to antimicrobial effects . The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to the observed biological activities .
Comparación Con Compuestos Similares
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be compared with other quinazoline-2,4-dione derivatives. Similar compounds include:
Quinazoline-2,4-dione: A parent compound with a simpler structure but similar biological activities.
3-Substituted quinazoline-2,4-diones: These compounds have various substituents at the 3-position, leading to different biological activities and chemical properties.
Fluoroquinolone-like inhibitors: These derivatives are designed to inhibit bacterial enzymes and have similar antimicrobial activities.
The uniqueness of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazoline-2,4-dione derivatives.
Propiedades
Número CAS |
477950-04-2 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
3-(butylamino)-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-20-19(14-9-5-4-6-10-14)17(22)15-11-7-8-12-16(15)21-18(19)23/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
Clave InChI |
IULDPALAERJJBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1(C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)


![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
